molecular formula C13H13NO5 B2394482 (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester CAS No. 130591-84-3

(R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester

Cat. No. B2394482
CAS RN: 130591-84-3
M. Wt: 263.249
InChI Key: USEAEYZYJCMLHF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester, also known as DIMBOA-Me, is a chemical compound that belongs to the class of hydroxamic acids. It is a derivative of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), which is a natural product found in maize plants. DIMBOA-Me has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.

Mechanism of Action

The mechanism of action of (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. It also acts as an antioxidant by donating hydrogen atoms to free radicals, which neutralizes their reactivity. Furthermore, (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.
Biochemical and Physiological Effects
(R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of trypsin and chymotrypsin, which are enzymes involved in the breakdown of proteins. It also has antioxidant properties and can scavenge free radicals, which can cause oxidative damage to cells. Additionally, (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester has been shown to induce apoptosis in certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester in lab experiments is its ability to inhibit the activity of certain enzymes, which can be useful in studying their role in various biological processes. Additionally, its antioxidant properties can be useful in studying oxidative stress and its effects on cells. However, one limitation of using (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester is that it may not be suitable for all types of experiments, as its effects may vary depending on the specific cell type or enzyme being studied.

Future Directions

There are several future directions for research involving (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester. One area of interest is its potential as an anti-tumor agent, as it has been shown to induce apoptosis in certain cancer cell lines. Additionally, further research could be conducted on its antioxidant properties and its potential use in preventing oxidative damage to cells. Furthermore, the development of new synthesis methods for (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester could lead to its increased availability for use in scientific research.

Synthesis Methods

The synthesis of (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester involves the reaction of DIMBOA with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.

Scientific Research Applications

(R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester has been used in various scientific research studies due to its ability to inhibit the activity of certain enzymes, such as trypsin and chymotrypsin. It has also been shown to have antioxidant properties and can scavenge free radicals, which can cause oxidative damage to cells. Additionally, (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester has been studied for its potential anti-inflammatory and anti-tumor effects.

properties

IUPAC Name

methyl (2R)-4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-19-13(18)10(15)6-7-14-11(16)8-4-2-3-5-9(8)12(14)17/h2-5,10,15H,6-7H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEAEYZYJCMLHF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCN1C(=O)C2=CC=CC=C2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester

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